molecular formula C12H22N2O2 B13572507 tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate

tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate

Cat. No.: B13572507
M. Wt: 226.32 g/mol
InChI Key: LOQUJRQKFQAXBF-UHFFFAOYSA-N
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Description

tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate is a synthetic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure includes a tert-butyl carbamate group attached to a 2-azabicyclo[2.2.1]heptane moiety, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate typically involves the protection of the amine group in 2-azabicyclo[2.2.1]heptan-4-amine with a tert-butyl carbamate group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxide derivatives, reduction can produce amine derivatives, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
  • tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate
  • tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate

Uniqueness

tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the development of novel compounds with specific biological activities .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-ylmethyl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(6-12)13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

LOQUJRQKFQAXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)NC2

Origin of Product

United States

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